n-[(1s,9Ar)-octahydro-2h-quinolizin-1-ylmethyl]propan-1-amine dihydrochloride
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Overview
Description
n-[(1s,9Ar)-octahydro-2h-quinolizin-1-ylmethyl]propan-1-amine dihydrochloride is a chemical compound with the empirical formula C10H22Cl2N2 and a molecular weight of 241.20 g/mol . It is a derivative of quinolizidine, a bicyclic amine, and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(1s,9Ar)-octahydro-2h-quinolizin-1-ylmethyl]propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Propan-1-amine Group: The propan-1-amine group is introduced via nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
n-[(1s,9Ar)-octahydro-2h-quinolizin-1-ylmethyl]propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
n-[(1s,9Ar)-octahydro-2h-quinolizin-1-ylmethyl]propan-1-amine dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving neurotransmitter analogs and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of n-[(1s,9Ar)-octahydro-2h-quinolizin-1-ylmethyl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
- N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride
Uniqueness
n-[(1s,9Ar)-octahydro-2h-quinolizin-1-ylmethyl]propan-1-amine dihydrochloride is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors makes it particularly valuable in neurological research.
Properties
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-8-14-11-12-6-5-10-15-9-4-3-7-13(12)15;;/h12-14H,2-11H2,1H3;2*1H/t12-,13+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGWGYXKUOUXLF-CQSOCPNPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCN2C1CCCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@H]1CCCN2[C@@H]1CCCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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